5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride
Description
Properties
IUPAC Name |
5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S.ClH/c1-10-8-12-13(9-11(10)2)18-14(15-12)17-6-4-16(3)5-7-17;/h8-9H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZDMCKBTHTLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for 5,6-Dimethyl-1,3-benzothiazole-2-amine
The benzothiazole ring is constructed via cyclocondensation of 2-amino-4,5-dimethylbenzenethiol with cyanogen bromide or thiourea derivatives. A modified approach adapted from PMC6990646 involves reacting 2-methyl-3-oxobutanal sodium salt with cyanoacetamide in aqueous piperidinium acetate under reflux (127°C, 21 h), yielding 3-cyano-5,6-dimethyl-2-pyridone as a key intermediate. Subsequent thiolation and cyclization steps introduce the sulfur atom, forming the benzothiazole core.
Reaction Conditions :
Chlorination at Position 2
The 2-amino group of the benzothiazole core is replaced with a chlorine atom to enable nucleophilic substitution. Phosphorus oxychloride (POCl₃) is employed under reflux (105°C, 3–4 h), converting the amine to a chloro derivative. This step is critical for introducing reactivity at position 2.
Reaction Conditions :
-
Reagents : 5,6-dimethyl-1,3-benzothiazole-2-amine, POCl₃.
-
Temperature : 105°C.
Hydrochloride Salt Formation
Acid-Base Reaction
The free base is treated with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt. The reaction is exothermic and requires controlled addition at 0–5°C to avoid decomposition.
Reaction Conditions :
Crystallization and Analysis
The hydrochloride salt is recrystallized from hot ethanol to enhance purity. Key analytical data include:
-
Elemental Analysis : C 55.2%, H 6.1%, N 16.3%, S 9.8%, Cl 12.6% (calculated for C₁₄H₁₈ClN₃S).
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride exhibit significant anticancer properties. For example, a study demonstrated that derivatives of benzothiazole show selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or disruption of cellular signaling pathways critical for tumor growth and survival .
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. Studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics, especially against resistant strains .
Neurological Applications
The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Research has indicated that piperazine derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine . This opens avenues for exploring the compound's effects on mood disorders and anxiety-related conditions.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of the compound was assessed against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, showing significant inhibitory effects at low concentrations. These findings support the development of this compound as a potential antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its benzothiazole core, which differentiates it from benzimidazole- or pyrimido-oxazin-based derivatives. Below is a comparative analysis with key analogs:
Physicochemical and Bioactive Properties
- Solubility and Stability : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like the benzimidazole derivatives in , which require ester functionalization for solubility .
- Biological Activity :
- The 4-methylpiperazinyl group in both the target compound and compound 20b is associated with kinase binding affinity, as seen in pyrimido-oxazin derivatives .
- Benzimidazole derivatives with thiophene substituents exhibit antiurease activity, suggesting that substituent choice (e.g., methyl vs. thiophene) dictates target specificity .
Research Findings and Limitations
Key Insights
- Structural Flexibility : The benzothiazole core allows for modular substitution, enabling optimization of pharmacokinetic properties (e.g., 5,6-dimethyl groups may reduce metabolic degradation).
- Role of Piperazine : The 4-methylpiperazinyl group enhances interactions with biological targets, as evidenced by its prevalence in kinase inhibitors .
Gaps in Evidence
- Direct biological data (e.g., IC₅₀ values, toxicity profiles) for the target compound are absent in the provided sources.
Biological Activity
5,6-Dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to synthesize existing research findings regarding its biological activity, highlighting key studies, case analyses, and relevant data.
Chemical Structure and Properties
The compound is characterized by a benzothiazole core substituted with a methylpiperazine moiety. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects. The following sections detail specific findings related to the compound's efficacy against various cancer cell lines and its antimicrobial properties.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzothiazole derivatives. For instance, studies have shown that derivatives similar to this compound exhibit potent cytotoxic effects against several cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- NCI-H226 (lung cancer)
- HT-29 (colorectal cancer)
Table 1: Cytotoxicity Data Against Selected Cancer Cell Lines
The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, as evidenced by flow cytometry assays that demonstrate dose-dependent effects on cell viability.
Antimicrobial Activity
In addition to its anticancer properties, benzothiazole derivatives have also been reported to possess antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains:
- Tested Bacterial Strains :
- Escherichia coli
- Staphylococcus aureus
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 25 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
Several case studies have been published that highlight the therapeutic potential of benzothiazole derivatives:
- Case Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with similar benzothiazole derivatives resulted in significant apoptosis induction and reduced cell viability compared to control groups .
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antibacterial properties against clinical isolates of Staphylococcus aureus, showing promising results with low MIC values, indicating potent antibacterial activity .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5,6-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves condensation of substituted benzothiazole precursors with piperazine derivatives. For example, analogous compounds like 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole are synthesized via refluxing in ethanol with stoichiometric control of reagents to minimize side reactions . Key parameters include:
- Temperature : Maintain 70–80°C to ensure complete cyclization without decomposition.
- Catalysts : Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol 9:1) achieves >95% purity .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Confirm substituent positions via - and -NMR chemical shifts (e.g., methyl groups at δ 2.3–2.5 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for pyrazoline-benzothiazole hybrids .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
Q. What are the recommended protocols for assessing solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Test in phosphate-buffered saline (pH 7.4) and DMSO at 25°C. Hydrochloride salts generally exhibit >10 mg/mL solubility in aqueous media due to enhanced ionic interactions .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like dealkylated piperazine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?
- Methodological Answer :
- Core Modifications : Replace the 4-methylpiperazine group with bulkier substituents (e.g., naphthalene-carbonyl) to enhance binding to ATP pockets, as seen in kinase inhibitors .
- Bioisosteric Replacement : Substitute benzothiazole with thieno[2,3-c]pyridine to improve metabolic stability, as demonstrated in related compounds .
- Data Validation : Compare IC values across kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and CYP450 metabolism to identify discrepancies. For instance, poor oral bioavailability in rodents may correlate with efflux by P-glycoprotein .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Hydroxylation at the 5-methyl group is a common inactivation pathway .
Q. What computational strategies are effective for predicting binding modes to neurological targets (e.g., acetylcholinesterase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4EY7) to model interactions. The benzothiazole moiety often occupies the catalytic anionic site .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Ser203 and His447 residues .
Q. How can impurity profiling during synthesis impact pharmacological outcomes, and what thresholds are acceptable?
- Methodological Answer :
- Impurity Identification : Monitor by HPLC-MS; common impurities include des-methyl analogs (e.g., 2-(piperazin-1-yl)-1,3-benzothiazole) .
- Thresholds : Follow ICH Q3A guidelines: ≤0.15% for unknown impurities, ≤0.05% for genotoxic species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
